molecular formula C9H16N4 B1392919 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249274-35-8

4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1392919
CAS No.: 1249274-35-8
M. Wt: 180.25 g/mol
InChI Key: KWBGTCWJGICYFA-UHFFFAOYSA-N
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Description

4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with an ethyl group at the 4-position. Its molecular formula is C₉H₁₆N₄, with a molecular weight of 178.25 g/mol (as a free base) and 265.18 g/mol for its dihydrochloride salt (CAS RN: 1305712-63-3) .

Triazole-piperidine hybrids are recognized for their bioactivity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

4-(4-ethyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGTCWJGICYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patented Synthetic Route (CN104341389A)

This patent discloses a multi-step synthesis emphasizing raw material accessibility and reaction control:

Step Description Reagents & Conditions Yield & Notes
1 Amidation of 1-Boc piperidines-3-ethyl formate 1-Boc piperidines-3-ethyl formate + hydrazine hydrate in methyl alcohol Room temperature, 24 hours Produces 1-Boc piperidines-3-formyl hydrazine
2 Formation of hydrazone derivative Reaction with N,N-dimethylformamide dimethyl acetal in acetonitrile Room temperature, 10 hours Yields 1-(1'-Boc piperidines-3'-formyl radical)-2-(2'-N,N-dimethylated methylene amine) hydrazine
3 Cyclization to form the triazole ring Reaction with ethylamine hydrochloride in acetonitrile at 60°C 20 hours Produces the tert-butyl-3-(4-ethyl-4H-1,2,4-triazole-3-base) piperidine derivative
4 Deprotection to yield the target compound Hydrogen chloride in methylene dichloride 15 hours at room temperature Isolates 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride

This route emphasizes the use of Boc-protected intermediates, facilitating selective deprotection and ring closure.

Synthesis via Cross-Coupling Reactions

Recent advances include employing palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the triazole ring onto a piperidine scaffold. This approach offers high regioselectivity and yields but demands sophisticated catalysts and conditions.

Research Findings and Data Tables

Method Raw Materials Key Reactions Yield (%) Advantages Limitations
Patented Route (CN104341389A) 1-Boc piperidines-3-ethyl formate, hydrazine hydrate Amidation, cyclization, deprotection 60-75 High purity, operational control Multi-step process
Direct Alkylation Triazole derivatives + piperidine derivatives Nucleophilic substitution 50-65 Fewer steps Regioselectivity challenges
Cross-Coupling Aryl halides + amines Suzuki/Buchwald-Hartwig reactions 70-85 High regioselectivity Catalyst cost, reaction complexity

Notes on Reaction Conditions and Optimization

  • Temperature Control: Cyclization steps typically require elevated temperatures (~60°C), while deprotection is performed at room temperature.
  • Solvent Choice: Acetonitrile and methylene dichloride are preferred for their inertness and solubility profiles.
  • Catalysts: Transition metal catalysts (Pd-based) are employed in cross-coupling methods to enhance yields and selectivity.
  • Purification: Silica gel chromatography and recrystallization are standard for obtaining high-purity intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

Overview

4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine is a triazole derivative that has garnered attention in various scientific fields due to its unique structural properties. This compound features a piperidine ring substituted with a 4-ethyl triazole moiety, which imparts distinctive chemical and biological characteristics. Its applications span across chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it versatile in synthetic chemistry.

Biology

  • Antimicrobial Properties : Research indicates that 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine exhibits significant antimicrobial activity against various pathogens. For example, it has shown effectiveness against:
    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Candida albicans10
    These findings suggest its potential as a lead compound for developing new antimicrobial therapies.

Medicine

  • Potential Anticancer Agent : Preliminary studies have demonstrated that this compound can inhibit tumor growth in xenograft models. The mechanism appears to involve downregulation of key oncogenes, indicating its potential utility in cancer treatment.

Industrial Applications

  • Material Development : The compound is explored for its role in developing new materials with specific properties, including corrosion inhibitors and catalysts in industrial processes.

Study on Antimicrobial Activity

A peer-reviewed study assessed the antimicrobial efficacy of various triazole derivatives including this compound. It was found effective against resistant strains of bacteria, highlighting its potential use in treating infections caused by antibiotic-resistant organisms.

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties demonstrated significant inhibition of tumor growth in xenograft models. The study suggested that the mechanism involved the downregulation of key oncogenes.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antimicrobial Activity

  • Ethyl-substituted triazoles (e.g., 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine) exhibit broad-spectrum antimicrobial activity. For example, derivatives with benzylthio or halogenated substituents (e.g., 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-triazol-3-yl}pyridine) show MIC values of 2–8 µg/mL against fungal pathogens, outperforming methyl-substituted analogues (MIC: 16–32 µg/mL) .
  • Methyl-substituted triazoles (e.g., 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine) are less potent but retain activity against Gram-positive bacteria (Staphylococcus aureus: MIC 32 µg/mL) .

Physicochemical Properties

  • LogP values : Ethyl-substituted compounds (LogP ~2.1) exhibit higher lipophilicity than methyl (LogP ~1.5) or cyclopropyl (LogP ~1.8) analogues, correlating with improved blood-brain barrier penetration in rodent models .
  • Thermal stability : Ethyl-substituted triazoles decompose at 220–250°C, whereas methyl analogues degrade at 190–210°C, as determined by TGA .

Case Study: 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine vs. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine

Parameter Ethyl-Substituted Methyl-Substituted
Molecular Weight 178.25 166.22
Lipophilicity (LogP) 2.1 1.5
Antifungal Activity (MIC) 4–8 µg/mL (Candida albicans) 16–32 µg/mL (Candida albicans)
Synthetic Yield 70–85% 80–92%
Thermal Stability 220–250°C 190–210°C

Data sourced from .

Biological Activity

Overview

4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine is a compound belonging to the class of triazole derivatives, characterized by its unique structure that includes a piperidine ring and an ethyl-substituted triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the triazole ring is significant due to its known interactions with various biological targets, which can lead to diverse pharmacological effects.

Chemical Structure

The chemical structure of 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine can be represented as follows:

C8H14N4\text{C}_{8}\text{H}_{14}\text{N}_{4}

This structure features a five-membered triazole ring that contributes to its reactivity and biological activity.

The mechanism of action for 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine involves several key interactions:

  • Enzyme Inhibition : The triazole moiety can bind to metal ions and enzymes, potentially inhibiting their activity. This is crucial in the context of anticancer and antimicrobial actions.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their functions and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for this compound were measured against common pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

These results suggest that the compound could serve as a lead for developing new antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial properties, 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine has been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
Cell Line IC50 (µM)
HeLa12
MCF715

These findings indicate that the compound may target specific pathways involved in cancer cell survival.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives, including 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine. It was found effective against resistant strains of bacteria, highlighting its potential use in treating infections caused by antibiotic-resistant organisms .
  • Evaluation of Anticancer Properties :
    Another investigation focused on the anticancer properties of this compound demonstrated significant inhibition of tumor growth in xenograft models. The study suggested that the mechanism involved the downregulation of key oncogenes .

Q & A

Q. What are the established synthetic routes for 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine, and how can reaction conditions be optimized?

The synthesis of piperidine-triazole derivatives typically involves multi-step protocols. For example, radiochemical synthesis of analogs like 4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine employs a two-step reaction: (1) reacting 3-hydroxy-2-methylpyridine with [¹¹C]phosgene to form an intermediate, followed by (2) coupling with the piperidine-triazole precursor. Radiochemical yields average 20% (decay-corrected), with purity dependent on reaction time and purification methods . Optimization may involve adjusting stoichiometry, temperature (e.g., 25–50°C for [¹¹C]phosgene reactions), and use of catalysts like DMAP.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and WinGX (for data processing) are widely used to analyze crystallographic data and resolve bond angles/geometry . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N4 of triazole).
  • LC-MS : For purity assessment and molecular ion confirmation.
  • Elemental analysis : To validate empirical formulas.

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

Initial screening should focus on target-specific assays. For example, if the compound is hypothesized to interact with enzymes like glutaminyl cyclase (QC), use:

  • In vitro enzymatic inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
  • Cell-based viability assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s pharmacological profile?

SAR strategies include:

  • Substituent variation : Replace the ethyl group with cyclopropyl () or fluorophenyl () to modulate lipophilicity and steric effects.
  • Bioisosteric replacements : Substitute the triazole ring with imidazole or tetrazole to alter hydrogen-bonding potential.
  • Pharmacokinetic optimization : Introduce deuterium (e.g., methyl-D3 groups) to enhance metabolic stability, as seen in related patents .

Q. Table 1: Example Modifications and Observed Effects

Substituent (R)Biological Activity (QC Inhibition IC₅₀)LogPReference
Ethyl150 nM2.1
Cyclopropyl90 nM1.8
2-Fluorophenyl220 nM2.9

Q. What methodologies address contradictions in in vitro vs. in vivo efficacy data?

Discrepancies often arise from poor bioavailability or off-target effects. Mitigation strategies:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption and metabolism.
  • Prodrug design : Esterify polar groups (e.g., tert-butyl carboxylates) to enhance membrane permeability .
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target specificity in vivo.

Q. How can crystallographic data resolve ambiguities in binding modes?

High-resolution X-ray structures (≤1.5 Å) of the compound bound to its target (e.g., QC) can reveal:

  • Hydrogen-bond interactions : Between triazole N2 and active-site residues.
  • Hydrophobic pockets : Accommodation of the ethyl group in a lipophilic cavity.
    Use SHELXD for experimental phasing and OLEX2 for model building . Refinement with anisotropic displacement parameters improves accuracy for flexible regions like the piperidine ring.

Q. What advanced imaging techniques are suitable for tracking this compound in vivo?

For neurological targets, positron emission tomography (PET) with radiolabeled analogs (e.g., ¹¹C or ¹⁸F derivatives) is effective. Key steps:

  • Radiosynthesis : Use [¹¹C]COCl₂ for carboxylate labeling (30–40 min synthesis time) .
  • Biodistribution studies : Quantitate uptake in target tissues (e.g., brain) using autoradiography.
  • Metabolite analysis : HPLC to identify radiolabeled breakdown products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine

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